1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid
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Overview
Description
1-(2-Fluorophenyl)bicyclo[211]hexane-2-carboxylic acid is a compound with a unique bicyclic structure It is characterized by the presence of a fluorophenyl group attached to a bicyclo[211]hexane ring system, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized with a fluorophenyl group and a carboxylic acid group. The reaction conditions often require specific equipment and glassware, making it challenging to scale up .
Chemical Reactions Analysis
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in nucleophilic substitution reactions.
Cycloaddition: The bicyclo[2.1.1]hexane core can undergo further cycloaddition reactions to form more complex structures.
Scientific Research Applications
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s rigid bicyclic structure makes it useful in the development of new materials with specific mechanical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane. While all these compounds share a rigid bicyclic structure, 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of the fluorophenyl group and the carboxylic acid group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13FO2 |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
1-(2-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-11-4-2-1-3-9(11)13-6-8(7-13)5-10(13)12(15)16/h1-4,8,10H,5-7H2,(H,15,16) |
InChI Key |
XQAZVRHHSDEKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=CC=C3F |
Origin of Product |
United States |
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